7-fluoro-1-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine

Vue d'ensemble

Description

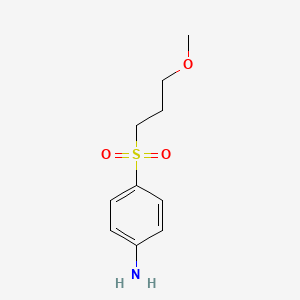

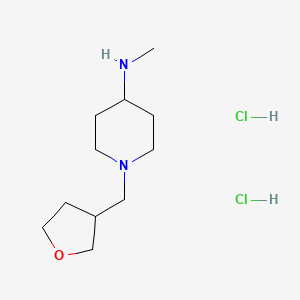

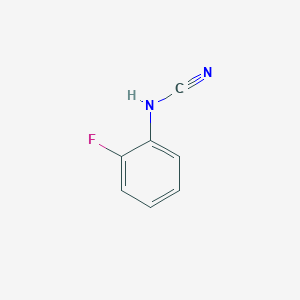

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

La structure de la 7-fluoro-1-méthyl-2,3,4,5-tétrahydro-1H-1,5-benzodiazépine est similaire à celle de certains dérivés d'indole qui ont été étudiés pour leurs propriétés anticancéreuses. Ces composés se sont montrés prometteurs dans le traitement de divers types de cellules cancéreuses en interférant avec la biologie cellulaire et en inhibant la prolifération des cellules cancéreuses .

Infections microbiennes

Les dérivés d'indole, qui présentent une ressemblance structurelle avec la this compound, ont été étudiés pour leur potentiel à traiter les infections microbiennes. Leur rôle dans la lutte contre les microbes est un domaine d'intérêt croissant, compte tenu de leurs propriétés biologiques vitales .

Docking et dynamique moléculaires

Le potentiel du composé dans les études de docking et de dynamique moléculaires est important. Il peut être utilisé pour simuler l'interaction avec des cibles biologiques, ce qui est crucial dans la conception de nouveaux médicaments à l'efficacité accrue et aux effets secondaires réduits .

Inhibition enzymatique

Des composés similaires ont été évalués comme inhibiteurs d'enzymes telles que la réductase aldéhydique (ALR2) et la réductase aldéhydique (ALR1), qui sont impliquées dans les complications diabétiques. Par conséquent, la this compound pourrait être un candidat pour le développement d'inhibiteurs enzymatiques .

Développement de pharmacophores

L'introduction de différents groupes fonctionnels dans la structure de base de la benzodiazépine, similaire à la this compound, peut conduire au développement de nouveaux pharmacophores. Ces pharmacophores peuvent être utilisés pour améliorer l'activité biologique des médicaments, en particulier dans les applications antitumorales .

Mécanisme D'action

Target of Action

It is known that benzodiazepines generally interact with the gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Benzodiazepines are known to modulate the inhibitory neurotransmitter gaba, which plays a crucial role in the regulation of neuronal excitability .

Pharmacokinetics

Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines generally result in decreased neuronal excitability and reduced anxiety, among other effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzodiazepines .

Analyse Biochimique

Biochemical Properties

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine enhances the effect of GABA, leading to increased neuronal inhibition and a calming effect .

Cellular Effects

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, resulting in reduced neuronal excitability and anxiolytic effects .

Molecular Mechanism

At the molecular level, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a sedative effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in vitro has shown sustained inhibitory effects on neuronal activity .

Dosage Effects in Animal Models

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vary with different dosages in animal models. At low doses, it produces anxiolytic effects without significant sedation. At higher doses, it can cause pronounced sedation and motor impairment. Toxic effects, such as respiratory depression, have been observed at very high doses .

Metabolic Pathways

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is metabolized primarily in the liver. It undergoes oxidative metabolism by cytochrome P450 enzymes, followed by conjugation reactions to form more water-soluble metabolites that are excreted in the urine. The metabolic pathways involve enzymes such as CYP3A4 and CYP2C19 .

Transport and Distribution

Within cells and tissues, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is transported and distributed via passive diffusion. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. Binding proteins, such as albumin, can also influence its distribution .

Subcellular Localization

The subcellular localization of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is primarily within the neuronal cell membrane, where it interacts with GABA-A receptors. This localization is crucial for its function, as it needs to be in close proximity to these receptors to exert its effects. Post-translational modifications, such as phosphorylation, can influence its activity and localization .

Propriétés

IUPAC Name |

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVKJZKISLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183916 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-13-8 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)